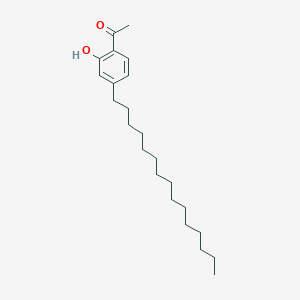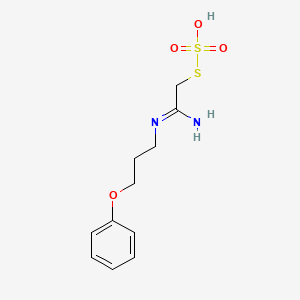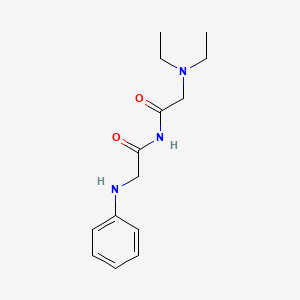
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H19NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a p-methoxyphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride typically involves the reaction of ethanethiol with 2-(4-(p-methoxyphenyl)butyl)amine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: The ethanethiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes by interacting with their active sites.
Affect Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity.
2-(4-(p-Methoxyphenyl)butyl)amine: A related amine compound with similar structural features.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is unique due to its combination of an ethanethiol group and a p-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
38914-81-7 |
|---|---|
Formule moléculaire |
C13H22ClNOS |
Poids moléculaire |
275.84 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-13-7-5-12(6-8-13)4-2-3-9-14-10-11-16;/h5-8,14,16H,2-4,9-11H2,1H3;1H |
Clé InChI |
CIDWJZPXRNBAKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


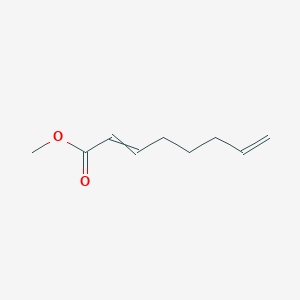
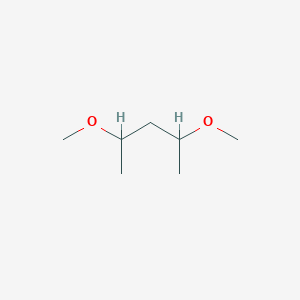
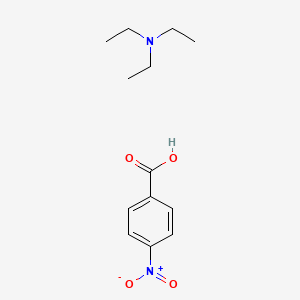

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)





